QNZ

Übersicht

Beschreibung

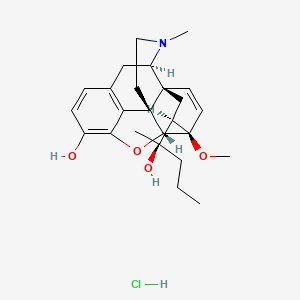

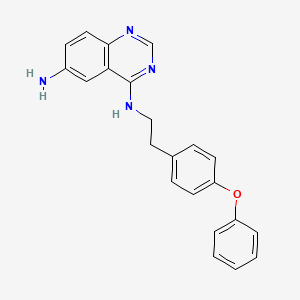

QNZ, auch bekannt als 4-N-[2-(4-Phenoxyphenyl)ethyl]chinazolin-4,6-diamin, ist ein Chinazolin-Derivat. Es wurde ursprünglich als Modulator des Signaltransduktionswegs des nuklearen Faktor Kappa B (NF-κB) synthetisiert. Diese Verbindung hat signifikante pharmakologische Aktivitäten gezeigt, darunter entzündungshemmende, antitumorale und neuroprotektive Wirkungen .

Wissenschaftliche Forschungsanwendungen

QNZ hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Medizin: This compound hat ein Potenzial in der Behandlung von Krankheiten wie der Huntington-Krankheit, dem systemischen Lupus erythematodes und bestimmten Krebsarten gezeigt

Industrie: Die Verbindung wird bei der Entwicklung neuer Medikamente und therapeutischer Mittel eingesetzt.

Wirkmechanismus

This compound entfaltet seine Wirkungen in erster Linie durch die Hemmung des NF-κB-Signalwegs. Es bindet an spezifische Stellen am NF-κB-Proteinkomplex und verhindert so dessen Aktivierung und die anschließende Transkription von Zielgenen. Diese Hemmung führt zu einer verringerten Produktion von proinflammatorischen Zytokinen und anderen Mediatoren, die an Entzündungs- und Immunreaktionen beteiligt sind . Zusätzlich moduliert this compound die Kalziumsignalisierung und reduziert den Gehalt an Huntingtin-Protein, was zu seinen neuroprotektiven Wirkungen beiträgt .

Wirkmechanismus

Target of Action

QNZ, also known as 6-Amino-4-(4-phenoxyphenylethylamino)quinazoline, is a potent inhibitor of NF-κB activation . It has been postulated that its target is heteromeric calcium channels containing TRPC1 as one of the subunits .

Mode of Action

This compound indirectly inhibits the NF-κB pathway via inhibition of store-operated calcium entry (SOC) . This inhibition leads to a decrease in synaptic neuronal SOC and rescues dendritic spine loss in certain neuronal models .

Biochemical Pathways

The compound’s action affects several biochemical pathways. It has been identified as a potent and selective inhibitor of mitochondrial complex I . Furthermore, it decreases PSEN1ΔE9-mediated nSOCE upregulation .

Pharmacokinetics

It is soluble in dmso , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

This compound has displayed neuroprotective effects in transgenic fly and mouse models of Huntington’s disease . It rescues mushroom spines in PSEN1ΔE9-expressing neurons, which are linked to familial Alzheimer’s disease .

Biochemische Analyse

Biochemical Properties

6-Amino-4-(4-phenoxyphenylethylamino)quinazoline indirectly inhibits the NF-κB pathway via inhibition of store-operated calcium entry (SOC) and has displayed neuroprotective effects in transgenic fly and mouse models of Huntington’s disease . Its target has been postulated to be heteromeric calcium channels containing TRPC1 as one of the subunits .

Cellular Effects

6-Amino-4-(4-phenoxyphenylethylamino)quinazoline has been shown to reduce synaptic neuronal SOC and rescue dendritic spine loss in YAC128 striatal medium spiny neurons . It also has been identified as a potent and selective inhibitor of mitochondrial complex I .

Molecular Mechanism

The molecular mechanism of 6-Amino-4-(4-phenoxyphenylethylamino)quinazoline involves the inhibition of NF-κB activation and TNF-α production . It indirectly inhibits the NF-κB pathway via inhibition of store-operated calcium entry (SOC) .

Temporal Effects in Laboratory Settings

The stability of 6-Amino-4-(4-phenoxyphenylethylamino)quinazoline is reported to be stable for 1 year from the date of purchase as supplied. Solutions in DMSO may be stored at -20° for up to 1 month .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von QNZ beinhaltet die Reaktion von 4-Chlorchinazolin mit 4-Phenoxyphenethylamin unter bestimmten Bedingungen. Die Reaktion findet typischerweise in Gegenwart einer Base wie Kaliumcarbonat in einem Lösungsmittel wie Dimethylformamid (DMF) bei erhöhten Temperaturen statt .

Industrielle Produktionsmethoden

Für die industrielle Produktion kann die Synthese von this compound durch Optimierung der Reaktionsbedingungen aufskaliert werden, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird üblicherweise durch Umkristallisation oder chromatographische Verfahren gereinigt, um die gewünschte Qualität zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

QNZ durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um Chinazolin-N-Oxid-Derivate zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um entsprechende Amine zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden verwendet.

Substitution: Nukleophile wie Amine, Thiole und Alkohole können in Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Chinazolin-Derivate, die unterschiedliche pharmakologische Eigenschaften haben können .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Gefitinib: Ein weiteres Chinazolin-Derivat, das als Epidermaler Wachstumsfaktor-Rezeptor (EGFR)-Inhibitor in der Krebsbehandlung eingesetzt wird.

Erlotinib: Ähnlich wie Gefitinib wird es als EGFR-Inhibitor zur Behandlung von nicht-kleinzelligem Lungenkrebs eingesetzt.

Einzigartigkeit von QNZ

This compound ist einzigartig aufgrund seiner starken Hemmung des NF-κB-Signalwegs, der kein primäres Ziel für die anderen genannten Chinazolin-Derivate ist. Seine Fähigkeit, die Kalziumsignalisierung zu modulieren und den Huntingtin-Proteinspiegel zu reduzieren, unterscheidet es weiter von ähnlichen Verbindungen .

Eigenschaften

IUPAC Name |

4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O/c23-17-8-11-21-20(14-17)22(26-15-25-21)24-13-12-16-6-9-19(10-7-16)27-18-4-2-1-3-5-18/h1-11,14-15H,12-13,23H2,(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBAKVEUZKHOWNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)CCNC3=NC=NC4=C3C=C(C=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00333507 | |

| Record name | N~4~-[2-(4-Phenoxyphenyl)ethyl]quinazoline-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

545380-34-5 | |

| Record name | N~4~-[2-(4-Phenoxyphenyl)ethyl]quinazoline-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N4-[2-(4-phenoxyphenyl)ethyl]-4,6-quinazolinediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

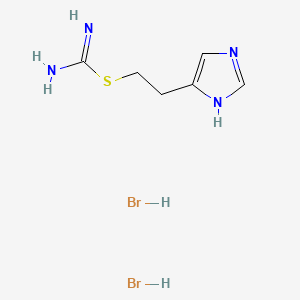

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

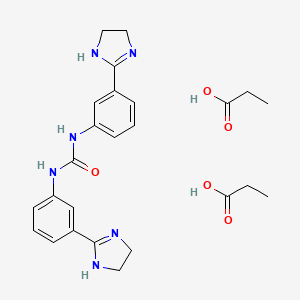

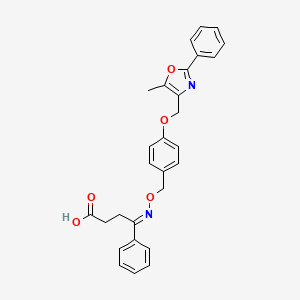

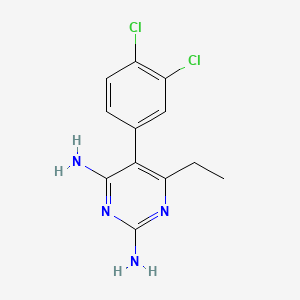

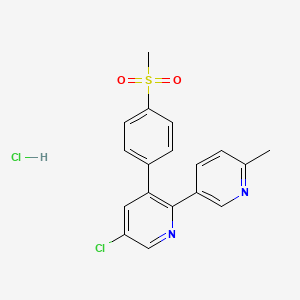

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 6-Amino-4-(4-phenoxyphenylethylamino)quinazoline (QNZ)?

A: While initially proposed as an inhibitor of the NF-κB pathway and store-operated calcium influx [], 6-Amino-4-(4-phenoxyphenylethylamino)quinazoline (this compound) has been shown to primarily act as a potent and specific inhibitor of mitochondrial complex I [].

Q2: How does this compound affect mitochondrial function?

A: this compound specifically targets NADH–ubiquinone oxidoreductase (Complex I) within the mitochondrial electron transport chain [, ]. This inhibition leads to a reduction in ATP synthesis and an increase in reactive oxygen species (ROS) production [].

Q3: What are the downstream effects of this compound's inhibition of mitochondrial complex I?

A3: Inhibition of complex I by this compound induces a range of cellular responses, including:

- Apoptosis: this compound promotes apoptosis in various cell types, including human non-Hodgkin lymphoma cells [, , ] and hepatocellular carcinoma cells [], by modulating the expression of pro-apoptotic and anti-apoptotic proteins like Bax, Bcl-2, and Survivin [, ].

- Suppression of angiogenesis and metastasis: this compound reduces the expression and secretion of angiogenesis- and metastasis-related proteins, such as vascular endothelial growth factor (VEGF), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinases (MMPs) [, ]. This effect is likely mediated through the inhibition of NF-κB activation [, ].

- Modulation of glucose uptake: In chondrocytes, this compound promotes glucose uptake through the activation of glucose transporter type 4 (Glut4), contributing to its protective effects against degeneration [].

- Impaired proliferation and migration: this compound inhibits the proliferation and migration of fibroblasts [], a finding potentially relevant for its synergistic effects with bone morphogenetic protein 2 (BMP2) in osteogenesis.

Q4: Does this compound interact with other cellular pathways besides mitochondrial complex I?

A4: Yes, this compound has demonstrated activity in other cellular pathways, including:

- NF-κB pathway: While not its primary target, this compound can inhibit the NF-κB signaling pathway [, , , , , , ], leading to reduced inflammation in various models.

Q5: What is the molecular formula and weight of this compound?

A5: this compound has a molecular formula of C23H22N4O and a molecular weight of 370.44 g/mol.

Q6: How stable is this compound under various conditions?

A6: The provided research papers do not explicitly address the stability of this compound under different storage conditions. Further investigation is needed to determine its stability profile.

Q7: Are there any known formulation strategies to improve this compound's solubility, bioavailability, or stability?

A7: The provided research papers do not discuss specific formulation strategies for this compound. This is an area for future research to explore optimizing its delivery and therapeutic efficacy.

Q8: Does this compound exhibit any catalytic properties?

A8: The provided research articles do not indicate any catalytic properties of this compound. Its primary role seems to revolve around inhibiting enzymatic activity (mitochondrial complex I) rather than catalyzing reactions.

Q9: Have there been any computational chemistry studies on this compound?

A: Yes, one study employed molecular docking and molecular dynamics simulations to investigate the interaction of this compound with the penicillin-binding protein 2a (PBP2a) allosteric site in methicillin-resistant Staphylococcus aureus []. This study proposed potential this compound analogs with improved binding affinities to PBP2a as potential novel antibiotics.

Q10: What is known about the structure-activity relationship (SAR) of this compound?

A: While the provided research focuses primarily on this compound itself, one study examining quinazoline-based inhibitors of mitochondrial complex I highlighted the importance of specific substitution patterns for inhibitory activity [].

Q11: What are the main in vitro models used to study this compound?

A11: this compound's effects have been investigated using various in vitro models, including:

- Human cell lines: Various cancer cell lines, such as non-Hodgkin lymphoma cells [, , ], hepatocellular carcinoma cells [], breast cancer cells [], and lung cancer cells [], have been used to investigate this compound's anti-tumor effects. Other cell types, like chondrocytes [] and human nasal epithelial cells [], have also been used to study its effects on specific cell functions.

- Primary cells: Studies have utilized primary cells, including mouse bone marrow-derived dendritic cells [] and cortical neurons from embryonic mouse brain [], to examine this compound's impact on immune responses and neuronal function, respectively.

- 3D cell culture models: One study used 3D Madin-Darby canine kidney cells to assess this compound's ability to inhibit cyst formation in a polycystic kidney disease model [].

Q12: What in vivo models have been used to evaluate this compound's efficacy?

A12: this compound's therapeutic potential has been explored in a range of in vivo models:

- Rodent models: this compound has been tested in various rodent models, including models of intervertebral disc degeneration [], diabetic retinopathy [], sensorineural hearing loss [], polycystic kidney disease [], and cerebral ischemia-reperfusion injury [].

- Mouse models of human diseases: Studies have employed transgenic mouse models of Huntington's disease [] and a mouse model of Kawasaki disease [] to investigate this compound's therapeutic potential in these conditions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]-2-(1-methylpiperidin-1-ium-1-yl)acetamide;iodide](/img/structure/B1671745.png)

![(3S,5S,8S,9S,10R,13R,14R,17R)-17-[(1R)-1-(6-methoxy-2,4-dihydro-1,3-benzoxazin-3-yl)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1671746.png)

![N-[1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydroimidazol-2-yl]nitramide](/img/structure/B1671751.png)